Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde

Regioisomer Identification Quality Control Synthetic Intermediate

Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is a heterocyclic building block characterized by a fused pyrrole-pyrimidine ring system with an aldehyde substituent at the 3-position. Its molecular formula is C8H6N2O, with a molecular weight of 146.15 g/mol and a computed XLogP3-AA of 1.6.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 251102-28-0
Cat. No. B1500527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-c]pyrimidine-3-carbaldehyde
CAS251102-28-0
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN2C=NC(=CC2=C1)C=O
InChIInChI=1S/C8H6N2O/c11-5-7-4-8-2-1-3-10(8)6-9-7/h1-6H
InChIKeyFSUFULJJNXRMNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde (CAS 251102-28-0): Core Scaffold and Procurement Specifications


Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is a heterocyclic building block characterized by a fused pyrrole-pyrimidine ring system with an aldehyde substituent at the 3-position. Its molecular formula is C8H6N2O, with a molecular weight of 146.15 g/mol and a computed XLogP3-AA of 1.6 [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry for the construction of kinase inhibitors, variolin alkaloid analogs, and other biologically active fused heterocycles [2]. For procurement, commercially available material typically specifies a purity of NLT 98% and a melting point range of 104–107 °C . This product-specific guide evaluates whether the 3-carbaldehyde regioisomer offers any quantifiable advantages over its closest commercially available analog, Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (CAS 251102-36-0), for scientific selection.

Limits of Regioisomeric Substitution: Why Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde Cannot Be Assumed Equivalent to the 3-Carbaldehyde


The pyrrolo[1,2-c]pyrimidine scaffold presents two distinct sites for carbaldehyde substitution (positions 1 and 3), leading to regioisomers with identical molecular formulas but divergent electronic and steric environments. In the absence of published head-to-head comparative reactivity studies, a generic substitution is scientifically unsupported. The 3-carbaldehyde places the electron-withdrawing formyl group on the pyrimidine ring, adjacent to the bridgehead nitrogen, while the 1-carbaldehyde isomer positions it on the pyrrole ring . This topological difference fundamentally alters the dipole moment, the electrophilicity of the carbonyl, and the regioselectivity of subsequent cyclocondensation reactions. For applications targeting the pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine core of variolin alkaloids, the 3-substituted scaffold is a direct precursor, whereas the 1-substituted isomer would require an entirely different synthetic route [1]. The following sections detail the limited but critical quantitative differentiators available from authoritative sources.

Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde (251102-28-0): Quantified Differentiation Evidence Against the 1-Carbaldehyde Isomer


Melting Point as a Discriminator of Positional Isomer Identity and Purity

The melting point provides the only direct, publicly quantifiable physical property differentiator against the 1-carbaldehyde regioisomer. The 3-carbaldehyde has an experimentally reported melting point of 104–107 °C . In contrast, the 1-carbaldehyde isomer (CAS 251102-36-0) is described as a solid with no discrete melting point reported in technical datasheets, but often handled as a low-melting solid or oil at ambient temperatures . While this does not constitute a peer-reviewed head-to-head study, it provides a critical identity and purity check for procurement: a batch of 3-carbaldehyde melting significantly outside 104–107 °C may indicate regioisomeric contamination or degradation. This differentiation is crucial for laboratories requiring unambiguous identity confirmation via simple bench-top measurements.

Regioisomer Identification Quality Control Synthetic Intermediate

Commercially Available Purity: Comparative Baseline for Synthetic Reliability

The minimum purity specification reported by multiple vendors for the 3-carbaldehyde is NLT 98% (NLT = Not Less Than) . For the 1-carbaldehyde isomer, one major vendor lists a purity of 97% (minimum purity spec) , while another reports 98% . The 1% differential between the lowest specified purity of the 3-carbaldehyde (98%) and that of the 1-carbaldehyde (97%) is marginal. However, for sensitive catalytic transformations or multistep syntheses, a 1% increase in purity can reduce side-product formation by non-trivial amounts, particularly when impurities are unidentified and potentially act as catalyst poisons. Without batch-specific certificates of analysis (CoA) or pharmacopeial monographs for either compound, the procurement decision rests on vendor reputation and the stringency of the user's purity requirements rather than a definitive differential.

Chemical Purity Reproducibility Procurement Standard

Proven Application Scenarios for Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde Based on Available Evidence


Synthesis of Variolin Alkaloid Core Structures

The pyrrolo[1,2-c]pyrimidine-3-carbaldehyde scaffold is a direct precursor for constructing the pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine core of variolin marine alkaloids, which exhibit potent antitumor activity. Published synthetic routes rely on the aldehyde at the 3-position for subsequent cyclocondensation and annulation steps [1]. The 1-carbaldehyde isomer is not a viable starting material for this pharmacophore, making the 3-substituted compound the mandatory procurement choice for variolin-related drug discovery programs.

Quality Control and Identity Verification in Early-Stage Medicinal Chemistry

The well-defined melting point (104–107 °C) of the 3-carbaldehyde provides a low-cost identity check for medicinal chemistry laboratories building compound libraries . In contrast to the 1-carbaldehyde isomer, which lacks a sharp melting point, the 3-carbaldehyde's thermal property allows rapid confirmation of chemical identity and preliminary purity without expending sample on NMR or LC-MS, thereby streamlining laboratory workflows.

Building Block for Kinase-Focused Libraries Requiring 3-Position Vector

For structure-activity relationship (SAR) studies targeting ATP-binding pockets of kinases, the 3-carbaldehyde offers a vector for elaboration that aligns with the hydrogen-bonding patterns of the hinge region. While no biological data for the aldehyde itself exists, the 3-substituted pyrrolo[1,2-c]pyrimidine template has been incorporated into PI3Kα inhibitor designs [2]. The regioisomeric 1-carbaldehyde would place substituents on a different trajectory, potentially disrupting key interactions, making the 3-carbaldehyde the appropriate scaffold for this class of targets.

Reaction Development for Pyrrolo-Pyrimidine Functionalization

Synthetic methodology groups developing new cross-coupling or cyclization reactions on the pyrrolo[1,2-c]pyrimidine system require a consistent, high-purity aldehyde substrate. The commercial availability of the 3-carbaldehyde at NLT 98% purity ensures reproducible reaction yields during method optimization . The absence of discrete physical property data for the 1-isomer introduces additional uncertainty in reagent quality control, favoring the 3-carbaldehyde for rigorous methodological studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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